
5-(Carboxymethyl)proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Carboxymethyl)proline is an amino acid analog that has gained attention in recent years due to its potential applications in the field of pharmaceuticals and biotechnology. This molecule is a derivative of proline and has a carboxymethyl group attached to its side chain. The purpose of
Mécanisme D'action
The mechanism of action of 5-(Carboxymethyl)proline is not well understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of enzymes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 5-(Carboxymethyl)proline can reduce inflammation and oxidative stress in various cell types. It has also been shown to have a protective effect on cells exposed to toxic agents such as hydrogen peroxide. In addition, this molecule has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(Carboxymethyl)proline in lab experiments is its stability and solubility in water. This molecule can also be easily synthesized in large quantities, making it a cost-effective option for research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-(Carboxymethyl)proline. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an antioxidant in food and cosmetic industries. Additionally, further studies are needed to elucidate the mechanism of action and potential side effects of this molecule.
Conclusion
In conclusion, 5-(Carboxymethyl)proline is a promising molecule that has potential applications in the field of pharmaceuticals and biotechnology. Its synthesis method is well established, and its scientific research application has been extensively studied. While its mechanism of action is not well understood, it has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 5-(Carboxymethyl)proline involves the reaction of proline with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This method has been widely used in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
5-(Carboxymethyl)proline has been studied for its potential applications in the field of pharmaceuticals and biotechnology. This molecule has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
Propriétés
Numéro CAS |
176036-37-6 |
|---|---|
Nom du produit |
5-(Carboxymethyl)proline |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
5-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
Clé InChI |
LIZWYFXJOOUDNV-UHFFFAOYSA-N |
SMILES |
C1CC(NC1CC(=O)O)C(=O)O |
SMILES canonique |
C1CC(NC1CC(=O)O)C(=O)O |
Synonymes |
2-Pyrrolidineaceticacid,5-carboxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)
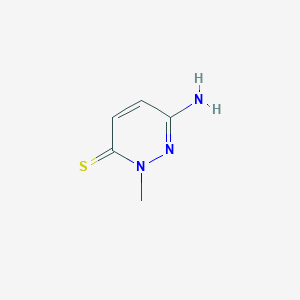
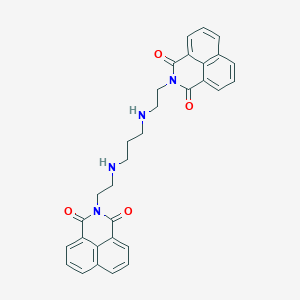
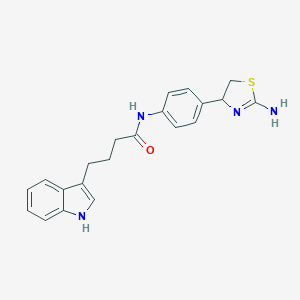
![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)

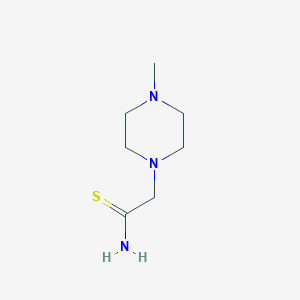


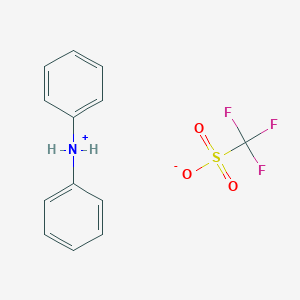

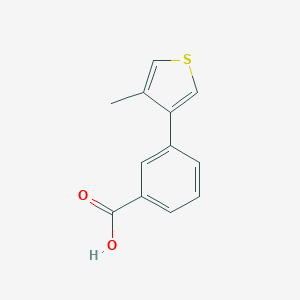

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)